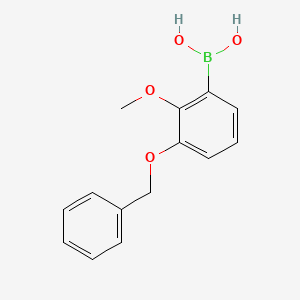

3-Benzyloxy-2-methoxyphenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

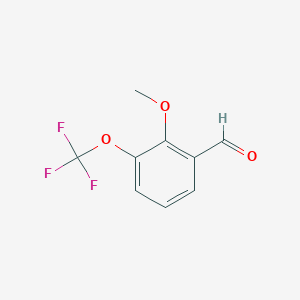

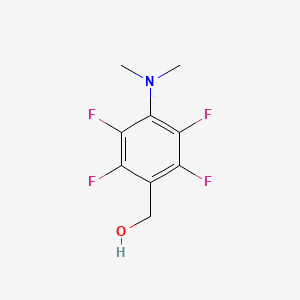

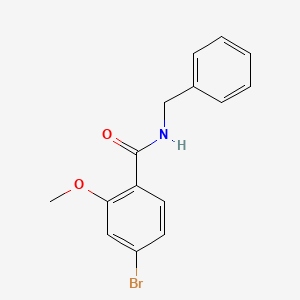

“3-Benzyloxy-2-methoxyphenylboronic acid” is an organic compound with the molecular weight of 258.08 . It is a solid substance at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is (3-(benzyloxy)-2-methoxyphenyl)boronic acid . Its InChI code is 1S/C14H15BO4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16-17H,10H2,1H3 .

Chemical Reactions Analysis

Boronic acids, including “3-Benzyloxy-2-methoxyphenylboronic acid”, are known to participate in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .

Physical And Chemical Properties Analysis

“3-Benzyloxy-2-methoxyphenylboronic acid” is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .

科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for creating carbon-carbon bonds in organic chemistry. The boronic acid moiety of 3-Benzyloxy-2-methoxyphenylboronic acid reacts with halide-containing compounds in the presence of a palladium catalyst to form biaryl structures, which are foundational in pharmaceuticals and advanced materials .

Electrophilic Fluorination Agents for PET Imaging

Researchers utilize 3-Benzyloxy-2-methoxyphenylboronic acid in the synthesis of electrophilic fluorination agents . These agents are essential for positron emission tomography (PET) imaging, a technique widely used in medical diagnostics to observe metabolic processes in the body .

Synthesis of Isoindolines

The compound serves as a reactant in the palladium-catalyzed cascade reaction for the synthesis of substituted isoindolines . Isoindolines are valuable intermediates in the development of various therapeutic agents, including anti-inflammatory and anticancer drugs .

Ruthenium-Catalyzed Hydrogenation

In the field of green chemistry, 3-Benzyloxy-2-methoxyphenylboronic acid is involved in ruthenium-catalyzed hydrogenation reactions . This process is significant for the reduction of unsaturated organic compounds, contributing to the synthesis of more environmentally benign products .

Development of Organic Optoelectronic Devices

The boronic acid is also instrumental in the development of organic optoelectronic devices . It is used in synthesizing materials that have applications in light-driven systems, such as organic light-emitting diodes (OLEDs) and solar cells, which are crucial for sustainable energy solutions .

Protodeboronation in Total Synthesis

Another unique application is in the protodeboronation of pinacol boronic esters . This method has been applied in the formal total synthesis of complex organic molecules, such as δ-®-coniceine and indolizidine 209B, which are important in the study of natural products and pharmaceuticals .

作用机制

Target of Action

The primary target of 3-Benzyloxy-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

For instance, phenylboronic pinacol esters, a class of compounds to which 3-Benzyloxy-2-methoxyphenylboronic acid belongs, are known to undergo hydrolysis .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Benzyloxy-2-methoxyphenylboronic acid can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of phenylboronic pinacol esters, which includes 3-Benzyloxy-2-methoxyphenylboronic acid, is considerably accelerated at physiological pH .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

未来方向

The use of boronic acids, including “3-Benzyloxy-2-methoxyphenylboronic acid”, in Suzuki-Miyaura coupling reactions continues to be a significant area of research . These reactions are widely applied in the synthesis of various organic compounds, and ongoing research aims to further optimize these reactions and expand their applicability .

属性

IUPAC Name |

(2-methoxy-3-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16-17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGJCYZIQBZISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-2-methoxyphenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)